REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:18]=[CH:17][C:5]([C:6](=[S:16])[NH:7][C:8]2[CH:13]=[C:12]([F:14])[CH:11]=[CH:10][C:9]=2F)=[CH:4][CH:3]=1.CC(C)([O-])C.[K+].O>CN(C)C=O>[CH3:1][C:2]1[CH:18]=[CH:17][C:5]([C:6]2[S:16][C:9]3[CH:10]=[CH:11][C:12]([F:14])=[CH:13][C:8]=3[N:7]=2)=[CH:4][CH:3]=1 |f:1.2|
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Name
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4-methyl-2',5'-difluorobenzothioanilide
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Quantity
|
35 g
|
Type
|
reactant
|
Smiles
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CC1=CC=C(C(NC2=C(C=CC(=C2)F)F)=S)C=C1
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Name
|
|
Quantity
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16 g
|
Type
|
reactant
|
Smiles
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CC(C)([O-])C.[K+]
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Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
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Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
1500 mL
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction mixture was heated
|
Type
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CUSTOM
|
Details
|
reacted at 140° C. for 3 hours
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Duration
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3 h
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Type
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FILTRATION
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Details
|
The preceipitated colorless crystalline power was collected by filtration
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Type
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CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)C=1SC2=C(N1)C=C(C=C2)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |